REACTION_CXSMILES
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Br[C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[C:4]([F:10])[CH:3]=1.[CH:11]([Sn](CCCC)(CCCC)CCCC)=[CH2:12]>C1(C)C=CC=CC=1>[F:10][C:4]1[CH:3]=[C:2]([CH:11]=[CH2:12])[CH:9]=[CH:8][C:5]=1[C:6]#[N:7]
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Name
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Quantity
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4.92 g
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Type
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reactant
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Smiles
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BrC1=CC(=C(C#N)C=C1)F
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Name
|
|
Quantity
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0.78 g
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Type
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reactant
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Smiles
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C(=C)[Sn](CCCC)(CCCC)CCCC
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Name
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tetrakistriphenylphosphine
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Quantity
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0.67 g
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Type
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reactant
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Smiles
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|
Name
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Quantity
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250 mL
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Type
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solvent
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Smiles
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C1(=CC=CC=C1)C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The solvent was evaporated
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Type
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CUSTOM
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Details
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chromatographed on silica gel with heptane:CH2Cl2 (1:1) to pure CH2Cl2
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Type
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CUSTOM
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Details
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A colourless oil was obtained
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Type
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CUSTOM
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Details
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that crystallised
|
Name
|
|
Type
|
|
Smiles
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FC1=C(C#N)C=CC(=C1)C=C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |